An In-Depth Technical Guide to the Physical Properties of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic Acid
An In-Depth Technical Guide to the Physical Properties of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid, a chiral synthon frequently derived from D-serine, serves as a pivotal building block in the asymmetric synthesis of a diverse array of nitrogen-containing compounds.[1] Its rigid cyclic structure and defined stereochemistry make it an invaluable tool for introducing chirality in the development of novel pharmaceutical agents and complex organic molecules. A comprehensive understanding of its physical properties is not merely academic; it is fundamental to its practical application, influencing everything from reaction kinetics and purification strategies to formulation and storage. This guide provides a detailed examination of the key physical and chemical characteristics of this compound, supported by established analytical protocols, to empower researchers in leveraging its full synthetic potential.
Chemical and Molecular Properties
The foundational identity of a chemical compound is established by its structure and fundamental molecular attributes. These identifiers are critical for regulatory compliance, database referencing, and theoretical calculations.
Chemical Structure:
The molecule consists of a five-membered oxazolidine ring, with a carboxylic acid group at the 4-position and a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom. The stereochemistry at the 4-position is designated as (R).
Figure 1. Chemical Structure of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid.
Molecular Identifiers:
A summary of the key molecular and database identifiers for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₅ | |
| Molecular Weight | 251.24 g/mol | |
| CAS Number | 97534-84-4 | |
| InChI Key | XRRRGBIMHQARMF-SNVBAGLBSA-N | |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)N2CC(OC2)C(=O)O |
Physicochemical Properties
The physicochemical properties dictate the compound's behavior in various physical states and environments, which is crucial for designing experimental conditions and purification methods.
| Property | Value | Conditions / Notes | Source |
| Appearance | Solid | - | |
| Melting Point | 70-74 °C | Literature value | [2] |
| Optical Rotation | [α]²⁰/D = +92° | c = 1 in chloroform | |
| Assay Purity | ≥98% | - | |
| Enantiomeric Excess | ≥97% | Determined by HPLC | |
| Predicted pKa | 3.51 ± 0.20 | - | |
| Solubility | Soluble in Chloroform | As per optical rotation conditions | |
| Likely soluble in polar organic solvents | e.g., Methanol, Ethyl Acetate, DMSO | ||
| Sparingly soluble in nonpolar solvents | e.g., Hexanes | ||
| pH-dependent in aqueous solutions | Soluble in basic aqueous solutions (e.g., NaHCO₃) |
Expert Insights:
The melting point range of 70-74 °C suggests the compound is a crystalline solid at room temperature. A narrow melting range is indicative of high purity. The significant positive optical rotation confirms the presence of the (R)-enantiomer and its high enantiomeric purity, a critical parameter for its use in asymmetric synthesis. The carboxylic acid moiety (predicted pKa ≈ 3.5) dictates its solubility profile; it will be deprotonated and thus more soluble in basic aqueous solutions, a property that can be exploited for extraction-based purification.
Spectroscopic Data Profile
Spectroscopic analysis provides a fingerprint for the compound, allowing for unambiguous identification and structural verification. While specific spectra are proprietary to suppliers, the expected characteristics based on the molecule's functional groups are detailed below.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.
-
Aromatic Protons: A multiplet around 7.2-7.4 ppm integrating to 5H, corresponding to the phenyl group of the Cbz moiety.[3]
-
Benzyl Protons: A singlet or AB quartet around 5.1-5.2 ppm for the two protons of the -CH₂- group in the Cbz protector.
-
Oxazolidine Ring Protons: A set of multiplets between approximately 3.5 and 4.5 ppm for the three protons on the oxazolidine ring. The proton at the chiral center (C4) will couple to the adjacent methylene protons (C5).
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
-
-
¹³C NMR: The carbon spectrum provides information on all unique carbon environments.
-
Carbonyl Carbons: Two signals in the downfield region (155-175 ppm): one for the carbamate carbonyl (~155-160 ppm) and one for the carboxylic acid carbonyl (~170-175 ppm).[4][5]
-
Aromatic Carbons: Multiple signals in the 127-136 ppm range.[4]
-
Benzyl Carbon: A signal around 67-70 ppm for the -CH₂- carbon of the Cbz group.
-
Oxazolidine Ring Carbons: Signals corresponding to the C4 (chiral center) and C5 carbons of the ring, typically in the 50-80 ppm range.
-
3.2. Infrared (IR) Spectroscopy
The IR spectrum is dominated by absorptions from the carbonyl and hydroxyl groups.[6]
-
O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[7]
-
C=O Stretches: Two strong, sharp absorption bands are expected:
-
~1700-1725 cm⁻¹ for the carboxylic acid carbonyl.[7]
-
~1680-1700 cm⁻¹ for the carbamate (Cbz) carbonyl.
-
-
C-O Stretches: Strong bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the carboxylic acid, carbamate, and ether-like linkage in the oxazolidine ring.[6]
-
Aromatic C-H Stretches: Signals typically observed just above 3000 cm⁻¹.
3.3. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Electrospray Ionization (ESI): In negative ion mode, the most prominent ion would be the deprotonated molecule [M-H]⁻. In positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ are expected.[8]
-
Molecular Ion Peak: The expected exact mass for C₁₂H₁₃NO₅ is 251.0794 Da. High-resolution mass spectrometry (HRMS) should confirm this value with high accuracy.
Experimental Protocols
Adherence to standardized protocols is essential for obtaining reliable and reproducible data.
4.1. Protocol for Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. This protocol uses the capillary method, a standard and reliable technique.
-
Sample Preparation: Finely grind a small amount of the crystalline solid.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement:
-
Heat the sample rapidly to about 15-20 °C below the expected melting point (70 °C).
-
Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Record the temperature at which the entire sample becomes a clear liquid (completion of melting).
-
-
Reporting: Report the result as a range from the onset to the completion temperature (e.g., 71-73 °C).
4.2. Protocol for Optical Rotation Measurement
Causality: Optical rotation is an intrinsic property of chiral molecules, directly proportional to the concentration of the sample and the path length of the polarimeter cell. This protocol ensures these variables are controlled to produce a standardized specific rotation value.
-
Solution Preparation: Accurately weigh approximately 100 mg of the compound. Quantitatively transfer it to a 10 mL volumetric flask and dissolve in chloroform to the mark. This creates a solution with a concentration (c) of approximately 1 g/100 mL (c=1).
-
Instrument Calibration: Calibrate the polarimeter using a blank (pure chloroform).
-
Sample Measurement:
-
Rinse the polarimeter cell (typically 1 dm path length) with the prepared solution.
-
Fill the cell with the solution, ensuring no air bubbles are present in the light path.
-
Place the cell in the polarimeter and record the observed rotation (α).
-
Perform at least three separate measurements and average the results.
-
-
Calculation of Specific Rotation: Use the following formula:
-
Specific Rotation ([α]) = Observed Rotation (α) / [Concentration (c, in g/100mL) × Path Length (l, in dm)]
-
-
Reporting: Report the value including the temperature (T), wavelength (D-line of sodium lamp), and solvent (e.g., [α]²⁰/D = +92° (c=1, chloroform)).
Caption: Workflow for Physicochemical Characterization.
Handling, Storage, and Safety
Proper handling and storage are paramount to maintain the integrity of the compound and ensure laboratory safety.
-
Safety Precautions: Based on available data, the compound should be handled with care. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.
-
Storage Conditions: For long-term stability, the compound should be stored at -20°C.[10] It is classified as a combustible solid.[1] For short-term use, storage at room temperature under an inert atmosphere like argon is also practiced.[2]
-
Stability: As a carboxylic acid with a Cbz protecting group, the compound is sensitive to strong bases and catalytic hydrogenation, which would cleave the protecting group. It should be protected from excessive heat and moisture.
Caption: Structure-Property Relationships.
Conclusion
(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid is a well-characterized, crystalline solid with defined physical properties that are crucial for its successful application in asymmetric synthesis. Its melting point provides a reliable check for purity, while its specific optical rotation confirms its enantiomeric integrity. The compound's spectroscopic fingerprints in NMR and IR are consistent with its structure, providing clear benchmarks for identification. By understanding and applying the data and protocols outlined in this guide, researchers can confidently utilize this important chiral building block in the advancement of chemical synthesis and drug discovery.
References
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(R)-(+)-3-(BENZYLOXYCARBONYL)-4-OXAZOLIDINECARBOXYLIC ACID - TIHONDAN. (n.d.). Retrieved from [Link]
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(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid - PubChem. (n.d.). Retrieved from [Link]
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Cofactors of serine racemase that physiologically stimulate the synthesis of the N-methyl-D-aspartate (NMDA) receptor coagonist D-serine - PubMed. (2002). Retrieved from [Link]
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The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (2018). Retrieved from [Link]
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Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors - ResearchGate. (2016). Retrieved from [Link]
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ESI for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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(s)-(+)-3-(benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid - PubChem. (n.d.). Retrieved from [Link]
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Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of... - ResearchGate. (n.d.). Retrieved from [Link]
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